4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
9-Anthracenecarbaldehyde 9-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone: is a complex organic compound that combines the structural features of anthracene, morpholine, toluidine, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenecarbaldehyde 9-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone typically involves multiple steps:
Vilsmeier Formylation: Anthracene is subjected to Vilsmeier formylation to produce 9-anthracenecarbaldehyde.
Hydrazone Formation: The 9-anthracenecarbaldehyde is then reacted with hydrazine derivatives to form the hydrazone.
Triazine Coupling: The hydrazone is further reacted with triazine derivatives, such as 4-morpholino-6-(4-toluidino)-1,3,5-triazine, under specific conditions to yield the final compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety.
Reduction: Reduction reactions can target the aldehyde group in the anthracenecarbaldehyde.
Substitution: The triazine ring can undergo substitution reactions, especially at the morpholino and toluidino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products include anthraquinone derivatives.
Reduction: Reduced products include anthracenemethanol.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block for synthesizing more complex organic molecules.
Ligand Synthesis: Employed in the synthesis of Schiff base ligands and other coordination compounds.
Biology:
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging due to its strong fluorescence properties.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 9-Anthracenecarbaldehyde 9-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone involves its interaction with various molecular targets. The anthracene moiety can intercalate with DNA, while the triazine ring can interact with proteins and enzymes, potentially inhibiting their activity. The morpholino and toluidino groups can enhance the compound’s solubility and binding affinity to specific targets.
Comparison with Similar Compounds
9-Anthracenecarboxaldehyde: A simpler derivative of anthracene with an aldehyde group.
9-Anthracenemethanol: A reduced form of 9-anthracenecarboxaldehyde.
4-Morpholino-6-(4-Toluidino)-1,3,5-Triazine: A triazine derivative with similar functional groups.
Uniqueness:
Structural Complexity: The combination of anthracene, morpholine, toluidine, and triazine in a single molecule makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C29H27N7O |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-N-[(E)-anthracen-9-ylmethylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C29H27N7O/c1-20-10-12-23(13-11-20)31-27-32-28(34-29(33-27)36-14-16-37-17-15-36)35-30-19-26-24-8-4-2-6-21(24)18-22-7-3-5-9-25(22)26/h2-13,18-19H,14-17H2,1H3,(H2,31,32,33,34,35)/b30-19+ |
InChI Key |
NMGIJGSIOUBRNK-NDZAJKAJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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